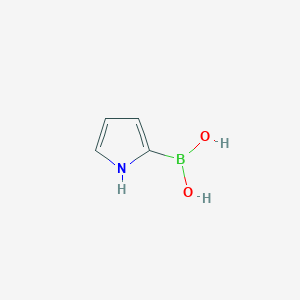
2-Pyrrolylboronic acid
Overview
Description
2-Pyrrolylboronic acid is a boronic acid derivative that has become increasingly popular in recent years due to its potential uses in various fields of research and industry .
Synthesis Analysis
Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of these compounds is a well-studied area of chemistry .
Molecular Structure Analysis
The molecular formula of this compound is C4H6BNO2 . It has an average mass of 110.91 Da . The structure of the molecule includes a boronic acid group attached to a pyrrole ring .
Chemical Reactions Analysis
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications .
Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 356.0±34.0 °C . Its density is predicted to be 1.28±0.1 g/cm3 . The compound is expected to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .
Scientific Research Applications
Catalytic Reactions and Synthesis
- 2-Pyrrolylboronic acid is utilized in palladium(II)-catalyzed α-C(sp(3))-H arylation of pyrrolidines, piperidines, azepanes, and N-methylamines with arylboronic acids, including heteroaromatic ones. This transformation applies to a broad array of pyrrolidines and boronic acids (Spangler et al., 2015).
- An improved protocol for the preparation of 3-pyridyl- and other arylboronic acids involves lithium-halogen exchange and "in situ quench" techniques (Li et al., 2002).
Photoluminescent Conjugated Polymers
- This compound is used in synthesizing π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units. These polymers are used in electronic applications due to their good solubility, processability into thin films, and strong photoluminescence (Beyerlein & Tieke, 2000).
Suzuki-Type C−C Coupling
- This compound is a component in the synthesis of highly active palladium catalysts for Suzuki-type C−C coupling. The use of bis(oxazolinyl)pyrrole as a monoanionic tridentate supporting ligand enhances the activity of these catalysts (Mazet & Gade, 2001).
Synthesis of Polysubstituted Pyrroles
- A novel Pd(II)-catalyzed oxidative approach is employed to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. This transformation involves cascade formation of C-C and C-N bonds via oxidative arylation of unactive alkenes, followed by intramolecular aza-Wacker cyclization (Zheng et al., 2015).
Electropolymerization of Carboranyl-Functionalized Pyrroles
- This compound plays a role in the synthesis of carboranyl-functionalized pyrroles and thiophenes, which are subsequently electropolymerized. These conducting polymer films exhibit properties like reversible p-doping, making them suitable for electronic applications (Hao et al., 2007).
Mechanism of Action
Target of Action
The primary target of 2-Pyrrolylboronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the formally nucleophilic organic groups, such as this compound, are transferred from boron to the transition metal catalyst . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a part of a larger biochemical pathway that leads to the formation of complex organic compounds . The downstream effects of this pathway include the synthesis of a variety of organic compounds with diverse structures and functionalities .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability characteristics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to the diversity and complexity of organic chemistry .
Safety and Hazards
Future Directions
Boronic acids, including 2-Pyrrolylboronic acid, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications . Future research may focus on developing new chemistries using boron to fuel emergent sciences .
Biochemical Analysis
Biochemical Properties
2-Pyrrolylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for carbon-carbon bond formation . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with palladium catalysts, facilitating the transmetalation step in the coupling reaction . Additionally, this compound can interact with other boronic acids and organic compounds, enhancing its reactivity and stability in biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Furthermore, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site . Additionally, this compound can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors . These interactions can lead to changes in the expression levels of target genes, thereby influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have sustained effects on cellular functions, such as prolonged inhibition of enzyme activity or persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical or physiological response . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to boron metabolism and organic acid metabolism . This compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For instance, this compound can be metabolized by boron transporters and enzymes, leading to the formation of boron-containing metabolites . These metabolic interactions are important for understanding the biochemical fate and function of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Additionally, this compound can bind to specific proteins, such as boron transporters, which facilitate its localization and accumulation in certain cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or interactions with targeting signals . For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to other organelles, such as mitochondria or lysosomes, where it can affect metabolic processes and cellular functions . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and mechanisms of action .
properties
IUPAC Name |
1H-pyrrol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADSQZHEAXPENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400625 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763120-43-0 | |
| Record name | 2-Pyrrolylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




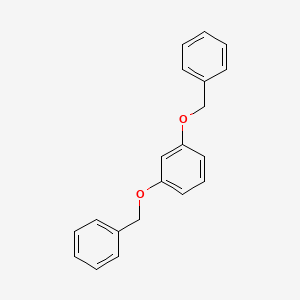
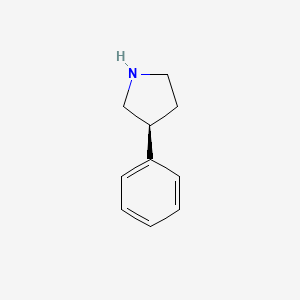
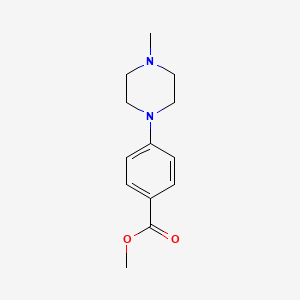

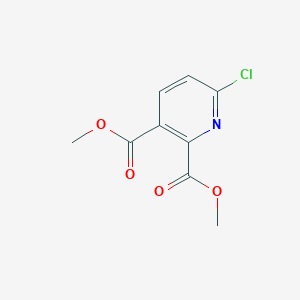
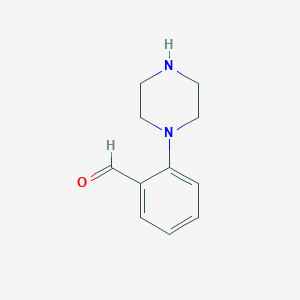


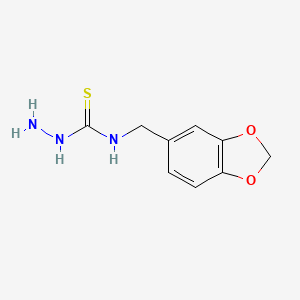


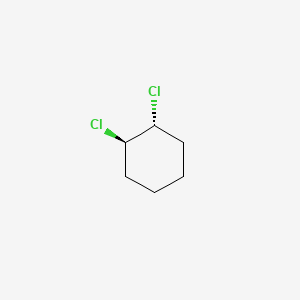
![1-[(Ammoniooxy)methyl]-2-bromobenzene chloride](/img/structure/B1586815.png)